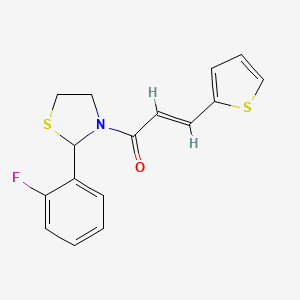

(E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with thiazolidinone cores have been synthesized and evaluated for their biological activities. For instance, paper discusses the synthesis of (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones and their potent antimicrobial activity against various microorganisms, suggesting that the compound may also possess similar properties.

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the formation of the core thiazolidinone ring followed by various condensation reactions to introduce different substituents. In paper , the synthesis of related compounds involved the introduction of alkylamino groups to the thiazol ring and subsequent condensation with aryl aldehydes to form the enone moiety. This suggests that the synthesis of the compound would likely follow a similar pathway, with specific steps tailored to introduce the fluorophenyl and thiophenyl groups at the appropriate positions.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing nitrogen and sulfur atoms. This core structure is often modified with various substituents that can influence the compound's biological activity and binding affinity to target molecules. In paper , density functional theory (DFT) and molecular modeling studies were performed to analyze the electronic and geometric properties of synthesized thiazolidinone derivatives, which could be a relevant approach to study the molecular structure of the compound as well.

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo a variety of chemical reactions, including Knoevenagel condensation, N-alkylation, and N-glycosylation, as described in paper . These reactions are used to modify the core structure and introduce new functional groups that can enhance the compound's biological activity. The compound , with its specific substituents, would likely be amenable to similar chemical modifications, which could be explored to develop new derivatives with tailored properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the core ring. While the specific properties of the compound are not detailed in the provided papers, it can be inferred that the presence of the fluorophenyl and thiophenyl groups would affect its hydrophobicity, electronic distribution, and potential interactions with biological targets. These properties are crucial for the compound's behavior in biological systems and its overall efficacy as a therapeutic agent.

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

(E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one and its derivatives have been studied for their antibacterial and antifungal properties. Patel and Patel (2017) explored the synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, including compounds similar to the one , which showed promising antibacterial and antifungal activities against several bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and fungal species such as Candida albicans (Patel & Patel, 2017).

Antioxidant Activity

Research by El Nezhawy et al. (2009) indicated that certain thiazolidin-4-one derivatives, prepared using 4-fluorobenzaldehyde, exhibited notable antioxidant properties. These findings are relevant since they highlight the potential of similar compounds for antioxidant applications (El Nezhawy et al., 2009).

Anticancer Activity

A study by Joseph et al. (2013) synthesized thiadiazole substituted thiazolidin-4-ones and evaluated their in vitro anticancer activity. They found that some derivatives showed significant anti-proliferative activity against human breast adenocarcinoma cells. This suggests potential use in cancer treatment research (Joseph et al., 2013).

Biological Activity in Material Science and Pharmaceuticals

The compound's derivatives, particularly those involving substituted thiophenes, have shown a wide range of biological activities, which makes them relevant in material science and pharmaceutical applications. These activities include antibacterial, antifungal, and antiviral properties, among others (Nagaraju et al., 2018).

Chemoprevention Studies

In vivo studies, such as those by Thanusu et al. (2011), have explored the chemopreventive potential of thiazolidin-4-one derivatives in oral carcinogenesis models. This indicates its possible role in cancer prevention (Thanusu et al., 2011).

Propriétés

IUPAC Name |

(E)-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]-3-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNOS2/c17-14-6-2-1-5-13(14)16-18(9-11-21-16)15(19)8-7-12-4-3-10-20-12/h1-8,10,16H,9,11H2/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXPOAUUPQQSGN-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C=CC2=CC=CS2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(N1C(=O)/C=C/C2=CC=CS2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B3017326.png)

![2-(cyclopentylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3017328.png)

![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B3017332.png)

![1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B3017333.png)

![5-oxo-1-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B3017335.png)

![6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B3017338.png)

![(Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017340.png)

![7-chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3017341.png)

![4-Chloro-2-(1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B3017342.png)

![2-[Ethyl(4-fluorophenyl)amino]acetonitrile](/img/structure/B3017344.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B3017345.png)